REACTION_CXSMILES
|
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:9][C:10]([F:14])([F:13])[CH:11]=[O:12].Cl>CCOCC.C([Li])CCC>[F:9][C:10]([F:14])([F:13])[CH:11]([OH:12])[C:8]#[C:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
FC(C=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was then agitated 2 hours at -78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
under bubbling
|
Type
|
CUSTOM
|
Details
|
After the temperature of reaction mixture
|
Type
|
CUSTOM
|
Details
|
was elevated to room temperature
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
CUSTOM
|
Details
|
The extracts were dried on magnesium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C#CC1=CC=CC=C1)O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |